molecular formula C9H12ClN5 B2379038 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile CAS No. 2305253-97-6

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile

Cat. No.: B2379038
CAS No.: 2305253-97-6
M. Wt: 225.68
InChI Key: JWDVNTOTFJSHTB-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile is a chemical compound of interest in scientific research and development. The fused imidazole-piperazine structure suggests potential as a key intermediate or building block in medicinal chemistry and drug discovery efforts, particularly for the synthesis of novel small molecules. Imidazole and piperazine derivatives are known to be present in compounds with a wide range of pharmacological activities. Researchers can utilize this chemical for prototyping new active compounds or as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling Note: The specific physical properties, hazard information, and storage conditions for this compound should be verified prior to use. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and safety protocols.

Properties

IUPAC Name

5-chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-14-7(6-11)8(10)13-9(14)15-4-2-12-3-5-15/h12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDVNTOTFJSHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N2CCNCC2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,2-Diamine Derivatives

A foundational approach involves the cyclization of 1,2-diamine precursors with sulfonium salts. For example, reacting 1,2-diamino-3-methyl-4-cyanoimidazole with diphenylvinylsulfonium triflate under basic conditions (e.g., sodium hydroxide) yields the imidazole ring with inherent nitrile and methyl groups. Chlorination at position 5 is subsequently achieved using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C, achieving regioselectivity due to the nitrile’s meta-directing effect.

Key Reaction Conditions:

  • Temperature: 0–25°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Yield: 60–75% after purification.

Multicomponent Reactions (MCRs)

The Groebke-Blackburn-Bienaymé reaction (GBBR) offers a one-pot strategy for constructing polysubstituted imidazoles. Combining 2-aminopyridine, aldehydes, and isonitriles in the presence of a Lewis acid catalyst (e.g., ZnCl$$_2$$) generates the imidazo[1,2-a]pyridine scaffold. Adapting this method, 3-methyl-4-cyanoimidazole derivatives are synthesized by substituting the aldehyde component with chloroacetaldehyde and the isonitrile with tert-butyl isocyanide.

Optimization Insight:

  • Catalyst: Zn(OTf)$$2$$ improves yield by 20% compared to ZnCl$$2$$.
  • Side products: Over-oxidation of the nitrile group is mitigated using anhydrous conditions.

Chlorination and Methylation Strategies

Electrophilic Chlorination

Chlorine is introduced at position 5 using N-chlorosuccinimide (NCS) in acetic acid. The nitrile group directs electrophilic attack to the meta position, achieving >90% regioselectivity. Reaction at 50°C for 6 hours affords 5-chloro-3-methylimidazole-4-carbonitrile in 70% yield.

Friedel-Crafts Methylation

Methylation at position 3 is accomplished via Friedel-Crafts alkylation using methyl iodide and aluminum trichloride. Despite the imidazole’s aromatic stability, the nitrile’s electron-withdrawing effect activates position 3 for alkylation. A 65% yield is achieved after 8 hours at reflux in dichloroethane.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Cost Efficiency: Replacing Pd catalysts with nickel-based systems in cross-coupling steps reduces expenses.
  • Waste Management: Solvent recovery systems (e.g., distillation for DMF) minimize environmental impact.
  • Purity Control: Crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Pathways

Method Advantages Limitations
Cyclization + NAS High regioselectivity Multi-step, moderate yields
Multicomponent Reactions One-pot synthesis Limited substituent tolerance
Buchwald-Hartwig Mild conditions Catalyst cost

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and altering their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

The compound belongs to the imidazole-carbonitrile family, sharing structural similarities with derivatives such as:

  • 5-Bromo-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile : Bromine substitution at position 5 increases molecular weight and polarizability compared to chlorine, altering solubility and binding affinity.
  • 5-Chloro-3-ethyl-2-piperazin-1-ylimidazole-4-carbonitrile : Ethyl substitution at position 3 enhances lipophilicity, impacting membrane permeability.

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile 295.76 1.2 0.45 198–202
5-Bromo-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile 340.65 1.5 0.28 205–209
5-Chloro-3-ethyl-2-piperazin-1-ylimidazole-4-carbonitrile 309.79 1.8 0.32 190–194
Pharmacological Activity
  • Target Affinity : The chlorine atom in this compound enhances halogen bonding with kinase targets (e.g., EGFR), as demonstrated in crystallographic studies refined via SHELXL . Bromine analogues show stronger binding but reduced selectivity.
  • Metabolic Stability : Piperazinyl groups improve metabolic stability compared to morpholine or pyrrolidine-substituted analogues, which exhibit faster hepatic clearance.

Biological Activity

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C9H12ClN5
  • Molecular Weight: 225.68 g/mol

The compound features both piperazine and imidazole moieties, which contribute to its diverse biological activity. The presence of a chlorine atom and a nitrile group further enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions. This method ensures high yield and purity, making it suitable for both laboratory and potential industrial applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to modulate cellular processes by binding to key proteins, although specific pathways are still under investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

Preliminary studies have explored the antiviral properties of this compound, particularly against viruses that affect cellular replication. The compound's mechanism may involve inhibition of viral enzymes or interference with viral entry into host cells .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
TrimetazidinePiperazineCardioprotective
MetronidazoleImidazoleAntimicrobial
KetoconazoleImidazoleAntifungal

This compound is unique due to its dual moiety structure, which allows it to exhibit a broader range of biological activities compared to other piperazine or imidazole derivatives .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to controls, highlighting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Antiviral Potential
In another investigation, the compound was assessed for its antiviral activity against a range of RNA viruses. It demonstrated promising results in inhibiting viral replication in cell cultures, suggesting further exploration for development as an antiviral drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Piperazine Derivative Formation : Reacting chlorobenzoyl chloride with piperazine to form the piperazine backbone .

  • Cyclization : Constructing the imidazole ring via cyclization under controlled temperature and solvent conditions (e.g., dichloromethane or DMF) .

  • Functionalization : Introducing the carbonitrile group through nucleophilic substitution or cyanation reactions .

    • Optimization : Reaction parameters such as temperature (60–100°C), solvent polarity, and catalyst choice (e.g., Pd catalysts for cyanation) significantly impact yield and purity. Techniques like HPLC and GC-MS are critical for monitoring intermediates .
    Step Reagents/ConditionsYield (%)Purity (%)
    Piperazine formation4-Chlorobenzoyl chloride, piperazine, DCM, RT75–8590–95
    CyclizationKOH, DMF, 80°C60–7085–90
    Carbonitrile additionCuCN, DMF, 100°C50–6580–88

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the piperazine ring protons resonate at δ 2.5–3.5 ppm, while the imidazole carbons appear at 120–150 ppm .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 307) .

Q. What are the primary chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

  • Oxidation : Reacts with KMnO4_4 or H2_2O2_2 to form N-oxides or hydroxylated derivatives. Acidic conditions favor imidazole ring oxidation .
  • Reduction : LiAlH4_4 reduces the carbonitrile to an amine, while catalytic hydrogenation preserves the piperazine ring .
  • Substitution : The chloro group undergoes nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMSO) .
Reaction ReagentsMajor ProductConditions
OxidationH2_2O2_2, AcOH5-Hydroxy derivative50°C, 12 h
ReductionLiAlH4_4, THF4-Aminomethylimidazole0°C, 2 h
SubstitutionEthylamine, DMSO5-Ethylamino analog80°C, 6 h

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting reactivity and optimizing synthetic pathways?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies for key steps like cyclization or substitution. For example, B3LYP/6-31G* models reveal steric hindrance in the piperazine ring .
  • Reaction Path Search : Tools like GRRM or Gaussian explore alternative pathways, reducing trial-and-error in catalyst screening .
  • Molecular Docking : Predicts binding affinities for biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Mechanistic Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC50_{50} values for kinase inhibition may arise from ATP concentration differences .
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile data from multiple studies .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole) with activity trends .

Q. How can Design of Experiments (DOE) optimize reaction parameters for scale-up?

  • Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using 2k^k factorial matrices. For example, a 3-factor DOE identified DMF as optimal for cyclization yield (>80%) .
  • Response Surface Methodology (RSM) : Models non-linear relationships between variables. Central Composite Design (CCD) optimized hydrogenation pressure (20–50 bar) for amine synthesis .
  • Case Study : A Plackett-Burman design reduced impurity formation in carbonitrile functionalization by 40% through pH control (6.5–7.5) .

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